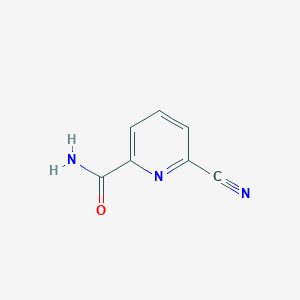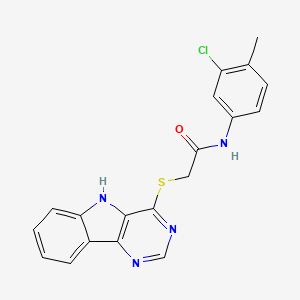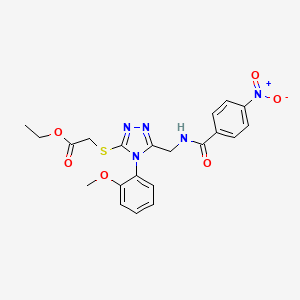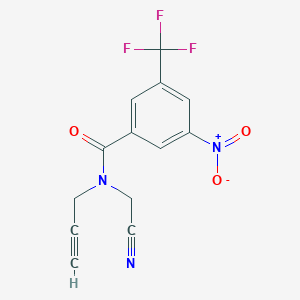![molecular formula C13H13ClN2O3 B2603356 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-06-9](/img/structure/B2603356.png)
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with a molecular weight of 280.71 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN2O3/c1-8-5-10(6-9(2)12(8)14)19-7-16-4-3-11(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds like pyrazoles are pivotal in organic chemistry due to their broad applicability in synthesizing biologically active compounds. The reactivity of pyrazole derivatives, such as the one , is leveraged to create a diverse range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and spiropyrans, highlighting the compound's role as a building block in complex synthesis processes. Such applications underscore the importance of pyrazole derivatives in medicinal chemistry and drug development (Gomaa & Ali, 2020; Dar & Shamsuzzaman, 2015)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt][https://consensus.app/papers/concise-review-synthesis-pyrazole-heterocycles-dar/ab03fabe8cb55d5c891792e098224b01/?utm_source=chatgpt].
Biological Activities
Pyrazole carboxylic acid derivatives, similar to the compound in discussion, are notable for their wide range of biological activities. They have been investigated for antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The extensive review of pyrazole carboxylic acid derivatives and their biological applications provides a foundation for future research in medicinal chemistry, potentially leading to the development of new therapeutic agents (Cetin, 2020)[https://consensus.app/papers/pyrazole-carboxylic-acid-derivatives-synthesis-cetin/be8ac7aa508d51e5a83c4b1dcc7c45a1/?utm_source=chatgpt].
Environmental Applications
The chemistry of heterocyclic compounds, including pyrazole derivatives, extends beyond pharmaceuticals to environmental applications. For instance, derivatives have been studied for their role as radical scavengers and their potential in addressing cell impairment caused by oxidative stress. This indicates the broader implications of pyrazole derivatives in combating environmental pollutants and their effects on biological systems (Yadav et al., 2014)[https://consensus.app/papers/chromones-derivatives-scavengers-remedy-cell-impairment-yadav/4689e615f82b5d8c91d86f68c7bede51/?utm_source=chatgpt].
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(6-9(2)12(8)14)19-7-16-4-3-11(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLXPNBIOKEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)

![3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2603278.png)
![2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2603280.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603282.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)





![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2603296.png)